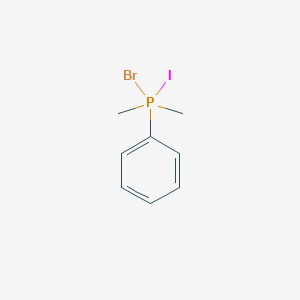![molecular formula C12H15ClN2 B14268158 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane CAS No. 185683-50-5](/img/structure/B14268158.png)
3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(6-Chloropyridin-3-yl)-2-azabicyclo[222]octane is a bicyclic organic compound that features a chloropyridine moiety attached to an azabicyclo[222]octane structure
Vorbereitungsmethoden
The synthesis of 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane typically begins with readily available starting materials such as 4-piperidone . The synthetic route involves several key steps:
Preparation and Resolution of Piperidin-4-ylacetic Acid: This step is crucial for obtaining high yields of the pure enantiomer.
Reduction to Chiral 4-Hydroxyethylpiperidine: This intermediate is then subjected to intramolecular N-alkylation to form the bicyclic structure.
Analyse Chemischer Reaktionen
3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane undergoes various types of chemical reactions, including:
Oxidation: This reaction can be facilitated by common oxidizing agents.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other nucleophiles.
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications:
Medicinal Chemistry: It is used as a scaffold for developing selective muscarinic agonists, which have potential therapeutic applications.
Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.
Biological Studies: It is used in studies related to neuroblocking activities and insecticidal properties.
Wirkmechanismus
The mechanism of action of 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane involves its interaction with specific molecular targets. For instance, as a muscarinic agonist, it binds to muscarinic receptors, leading to various physiological effects . The pathways involved include modulation of neurotransmitter release and receptor activation.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 3-(6-Chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane include:
1,4-Diazabicyclo[2.2.2]octane (DABCO): This compound is also a bicyclic amine but lacks the chloropyridine moiety.
Quinuclidine: Similar in structure but with one nitrogen atom replaced by a carbon atom.
The uniqueness of this compound lies in its specific functional groups, which confer distinct chemical reactivity and biological activity.
Eigenschaften
CAS-Nummer |
185683-50-5 |
|---|---|
Molekularformel |
C12H15ClN2 |
Molekulargewicht |
222.71 g/mol |
IUPAC-Name |
3-(6-chloropyridin-3-yl)-2-azabicyclo[2.2.2]octane |
InChI |
InChI=1S/C12H15ClN2/c13-11-6-3-9(7-14-11)12-8-1-4-10(15-12)5-2-8/h3,6-8,10,12,15H,1-2,4-5H2 |
InChI-Schlüssel |
MIQDOAYSGVLCFG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC2CCC1C(N2)C3=CN=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[2-(Naphthalen-1-yl)propanoyl]-L-valine](/img/structure/B14268108.png)



![Phosphonic acid, [(2-methoxyphenyl)methyl]-, diethyl ester](/img/structure/B14268132.png)


![2-(Bromomethyl)-2,3-dihydro[1,3]oxazolo[2,3-a]isoquinolin-4-ium bromide](/img/structure/B14268147.png)



